molecular formula C25H27NO6S B281175 Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B281175
M. Wt: 469.6 g/mol
InChI Key: CLAGWOOFIWGNIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate, also known as E7820, is a small molecule inhibitor that has shown potential in various preclinical studies for the treatment of cancer, inflammation, and angiogenesis.

Mechanism of Action

The mechanism of action of Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is not fully understood, but it is thought to inhibit the activity of multiple kinases, including VEGFR2, FGFR1, and PDGFRβ. By inhibiting these kinases, this compound can disrupt signaling pathways involved in cancer, inflammation, and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer, this compound can induce cell cycle arrest and apoptosis, inhibit angiogenesis, and enhance the anti-tumor activity of chemotherapy and radiation. In inflammation, this compound can reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the migration of immune cells to the site of inflammation. In angiogenesis, this compound can inhibit the formation of new blood vessels and reduce tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is its specificity for multiple kinases involved in cancer, inflammation, and angiogenesis. This specificity makes it a promising candidate for targeted therapy. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and toxicity of this compound.

Future Directions

There are several future directions for the research and development of Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate. One direction is to investigate its potential in combination with other therapies, such as chemotherapy and immunotherapy. Another direction is to optimize its pharmacokinetic properties to improve its solubility and bioavailability. Additionally, more research is needed to determine the optimal dosage and toxicity of this compound in vivo. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with cyclohexyl isocyanide and phenylsulfonyl chloride in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide. The resulting product is then treated with ethyl chloroformate to obtain this compound. This method has been reported in the literature and has been optimized for large-scale production.

Scientific Research Applications

Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has shown potential in various preclinical studies for the treatment of cancer, inflammation, and angiogenesis. In cancer, this compound has been shown to inhibit the growth of various tumor cell lines, including breast, lung, and colon cancer. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In angiogenesis, this compound has been shown to inhibit the formation of new blood vessels.

Properties

Molecular Formula

C25H27NO6S

Molecular Weight

469.6 g/mol

IUPAC Name

ethyl 5-[benzenesulfonyl(cyclohexanecarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H27NO6S/c1-3-31-25(28)23-17(2)32-22-15-14-19(16-21(22)23)26(24(27)18-10-6-4-7-11-18)33(29,30)20-12-8-5-9-13-20/h5,8-9,12-16,18H,3-4,6-7,10-11H2,1-2H3

InChI Key

CLAGWOOFIWGNIU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=CC=C4)C

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.